2-(2,3-Dimethoxybenzoyl)-6-methylpyridine
Overview
Description
“2,3-Dimethoxybenzoyl chloride” is a chemical compound with the molecular formula C9H9ClO3 . It has an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Molecular Structure Analysis
The molecular structure of “2,3-Dimethoxybenzoyl chloride” was determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Scientific Research Applications
Photochemical Dimerization : A study by Taylor and Kan (1963) explored the ultraviolet irradiation of various aminopyridines, including 6-methylpyridines, resulting in the formation of dimers. This research demonstrates the potential for chemical transformations in pyridine derivatives under specific conditions, which could be applicable in synthetic chemistry and materials science (Taylor & Kan, 1963).
Molecular and Crystal Structure Analysis : Thanigaimani et al. (2015) synthesized organic acid-base salts using 2-amino-6-methylpyridine, providing insight into the crystal structures and molecular interactions of these compounds. This research contributes to the understanding of molecular assembly and structure in organic chemistry (Thanigaimani et al., 2015).
Antitumor Activity : Grivsky et al. (1980) synthesized a compound including a 6-methylpyrido[2,3-d]pyrimidine structure, showing significant activity against certain types of cancer in rats. This suggests potential applications in medicinal chemistry and cancer research (Grivsky et al., 1980).
Catalysis in Chemical Reactions : Research by Egorova and Prins (2006) studied the role of methylpyridines in inhibiting pathways in hydrodesulfurization, a process important in the petroleum industry. This study highlights the relevance of pyridine derivatives in catalysis and industrial chemical processes (Egorova & Prins, 2006).
Nickel(II) Chemistry and Magnetic Properties : A study by Escuer et al. (2011) on nickel(II) complexes involving a 6-methylpyridine derivative revealed insights into the synthetic, structural, and magnetic properties of these compounds, indicating applications in material science and coordination chemistry (Escuer et al., 2011).
properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-4-8-12(16-10)14(17)11-7-5-9-13(18-2)15(11)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQMZFIHTADRQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethoxybenzoyl)-6-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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